molecular formula C2H9Cl2N3O B6181013 2-amino-N'-hydroxyethanimidamide dihydrochloride CAS No. 2613422-97-0

2-amino-N'-hydroxyethanimidamide dihydrochloride

Cat. No.: B6181013
CAS No.: 2613422-97-0
M. Wt: 162
InChI Key:
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Description

2-Amino-N'-hydroxyethanimidamide dihydrochloride (2-AHE-DHC) is an organic compound that has been studied for its potential applications in chemical and biological research. 2-AHE-DHC is an important chemical intermediate in the synthesis of many organic compounds. It is a white, crystalline powder with a melting point of 160-162°C. It is soluble in water, ethanol, and chloroform, and is insoluble in benzene and ether. It has a molecular weight of 136.59 g/mol, and is a member of the hydroxamic acid family.

Scientific Research Applications

2-amino-N'-hydroxyethanimidamide dihydrochloride has been studied for its potential applications in chemical and biological research. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and antivirals. Additionally, it has been studied for its potential use in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

2-amino-N'-hydroxyethanimidamide dihydrochloride is an organic compound that acts as an acid-base catalyst in chemical reactions. It is able to catalyze the formation of a number of different organic compounds, including amino acids, peptides, and nucleosides. It is also able to catalyze the formation of polymers, dyes, and other materials.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-bacterial properties, and has been shown to inhibit the growth of certain types of bacteria. It has also been studied for its potential role in the synthesis of new drugs and drug delivery systems.

Advantages and Limitations for Lab Experiments

2-amino-N'-hydroxyethanimidamide dihydrochloride has several advantages when used in laboratory experiments. It is an inexpensive and readily available compound, and is relatively easy to synthesize. It is also stable, and has a relatively low melting point. Additionally, it is soluble in water, ethanol, and chloroform, and is insoluble in benzene and ether.
However, there are some limitations to using this compound in laboratory experiments. It is toxic, and should be handled with caution. Additionally, it is not suitable for use in long-term studies, as it is unstable in the presence of oxygen and light.

Future Directions

The potential applications of 2-amino-N'-hydroxyethanimidamide dihydrochloride are numerous and varied. Future research should focus on the development of new and improved synthetic methods for the synthesis of this compound, as well as the development of new and improved applications for this compound. Additionally, further research should focus on the potential biochemical and physiological effects of this compound, as well as its potential use in the synthesis of new drugs and drug delivery systems. Finally, further research should focus on the development of new and improved methods for the detection and quantification of this compound in biological samples.

Synthesis Methods

2-amino-N'-hydroxyethanimidamide dihydrochloride can be synthesized using two different methods. The first method involves the reaction of N-hydroxyethanimidamide and 2-chloroethanol in an aqueous medium to form this compound. The second method involves the reaction of N-hydroxyethanimidamide and 2-chloroethanol in an organic medium to form this compound. Both methods require the use of a catalyst, such as sodium hydroxide, to facilitate the reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N'-hydroxyethanimidamide dihydrochloride involves the reaction of 2-aminoacetamide with hydroxylamine hydrochloride followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-aminoacetamide", "hydroxylamine hydrochloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-aminoacetamide in water", "Step 2: Add hydroxylamine hydrochloride to the solution and stir for 1 hour at room temperature", "Step 3: Add hydrochloric acid to the solution and stir for an additional hour", "Step 4: Filter the solution and wash the precipitate with water", "Step 5: Dry the product under vacuum to obtain 2-amino-N'-hydroxyethanimidamide dihydrochloride" ] }

2613422-97-0

Molecular Formula

C2H9Cl2N3O

Molecular Weight

162

Purity

95

Origin of Product

United States

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